molecular formula C9H12N4 B050203 bis(N-methylimidazole-2-yl)methane CAS No. 124225-99-6

bis(N-methylimidazole-2-yl)methane

Cat. No.: B050203
CAS No.: 124225-99-6
M. Wt: 176.22 g/mol
InChI Key: AXJPGQWLRSRHIW-UHFFFAOYSA-N
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Description

Bis(N-methylimidazole-2-yl)methane is a chemical compound with the molecular formula C9H12N4. It has a molecular weight of 176.22 .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 410.0±28.0 °C and a predicted density of 1.17±0.1 g/cm3 . Its pKa is predicted to be 7.22±0.25 .

Scientific Research Applications

  • Catalysis and Ligand Efficiency : Bis(N-methylimidazole-2-yl)methane is used as a ligand in the synthesis of cationic rhodium(I) and iridium(I) complexes, which are efficient catalysts for hydroamination reactions. The influence of the nitrogen donor ligand's structure on the catalytic efficiency of these complexes was studied, revealing a significant impact on their performance (Burling et al., 2007).

  • Organometallic Synthesis : Research includes the functionalization of this compound and its reactions to form organotin derivatives and heterobimetallic complexes. This showcases its versatility in forming compounds with potential applications in various chemical processes (Li et al., 2014).

  • Structural Analysis of Metal Complexes : The compound has been used to synthesize complexes with different metals like iridium and rhodium. These complexes have been characterized, including their structure through X-ray diffraction analysis, highlighting the compound's utility in forming stable metal-ligand frameworks (Kennedy et al., 2007).

  • Tandem Catalytic Processes : It also acts as a ligand in iridium(I) complexes used for tandem hydroamination/hydrosilation processes, demonstrating the compound's effectiveness in facilitating complex chemical transformations (Field et al., 2003).

  • Hydroamination Catalysis : Studies on cationic rhodium(I) and iridium(I) complexes containing this compound have shown these complexes to be efficient catalysts for hydroamination, emphasizing its role in promoting selective organic reactions (Burling et al., 2004).

  • Electrochemical Applications : The compound has been used to create Rh(I) complexes with N,N and N,P ligands anchored on glassy carbon electrodes, indicating its potential in developing recyclable hydroamination catalysts and electrochemical applications (Tregubov et al., 2013).

Safety and Hazards

The safety data sheet for bis(N-methylimidazole-2-yl)methane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

A new type of 1D infinite inorganic [n]catenane framework was self-assembled by silver nitrate and bis(2-methylimidazolyl)methane . This suggests potential future directions in the development of new materials and applications.

Properties

IUPAC Name

1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-12-5-3-10-8(12)7-9-11-4-6-13(9)2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJPGQWLRSRHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435241
Record name bis(N-methylimidazole-2-yl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124225-99-6
Record name bis(N-methylimidazole-2-yl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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